molecular formula C16H17N7O3S2 B12743589 Carbonothioic dihydrazide, N''-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-09-0

Carbonothioic dihydrazide, N''-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12743589
CAS No.: 127142-09-0
M. Wt: 419.5 g/mol
InChI Key: RFOHVRJZNNKHJV-UHFFFAOYSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbonothioic dihydrazide core, substituted with methoxy, nitro, and pyridinyl groups, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Carbonothioic Dihydrazide Core: This step involves the reaction of hydrazine derivatives with carbon disulfide under controlled conditions.

    Substitution Reactions: Introduction of the methoxy, nitro, and pyridinyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Condensation Reactions: Formation of the final compound through condensation reactions involving the intermediate products.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the compound’s structure and functional groups, which may influence its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar core structures but different substituents.

    Hydrazones: Compounds with similar hydrazide functional groups.

    Pyridine Derivatives: Compounds containing pyridinyl groups with varying substituents.

Uniqueness

Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

127142-09-0

Molecular Formula

C16H17N7O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea

InChI

InChI=1S/C16H17N7O3S2/c1-10(12-5-3-4-8-17-12)19-21-16(28)22-20-15(27)18-13-9-11(23(24)25)6-7-14(13)26-2/h3-9H,1-2H3,(H2,18,20,27)(H2,21,22,28)

InChI Key

RFOHVRJZNNKHJV-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=CC=CC=N2

Origin of Product

United States

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